molecular formula C32H50O4 B197742 Acetylursolic acid CAS No. 7372-30-7

Acetylursolic acid

Cat. No. B197742
CAS RN: 7372-30-7
M. Wt: 498.7 g/mol
InChI Key: PHFUCJXOLZAQNH-MBBHOZISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylursolic acid, also known as Ursolic acid acetate, is a natural product found in Salvia miltiorrhiza, Callistemon citrinus, and other organisms . It has a molecular formula of C32H50O4 and a molecular weight of 498.7 g/mol .


Synthesis Analysis

Acetylursolic acid can be synthesized from ursolic acid through acetylation . This process involves the modification at position C-3 and C-28 . The simplicity of the 3-acetyl derivative makes it a good candidate for further mechanistic studies .


Molecular Structure Analysis

The IUPAC name for Acetylursolic acid is 10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid . It has 10 defined stereocentres .


Physical And Chemical Properties Analysis

Acetylursolic acid has a density of 1.1±0.1 g/cm³, a boiling point of 567.6±50.0 °C at 760 mmHg, and a flash point of 171.7±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 64 Ų .

Scientific Research Applications

Anti-Proliferative and Anti-Migratory Activities in Melanoma Cells

Acetylursolic acid, particularly 3-O-acetylursolic acid, demonstrates significant anti-proliferative effects on melanoma cells. It maintains the potency of its parent molecule, ursolic acid, in inducing apoptosis and morphological changes in melanoma cells. However, it has a differential impact on cell migration compared to ursolic acid. This research highlights the potential of acetylursolic acid in cancer treatment, specifically in melanoma therapy (Alqathama et al., 2020).

Metabolic Regulation by Protein Acetylation

Protein acetylation, including lysine acetylation, plays a crucial role in cellular regulation and metabolism. Acetylursolic acid's role in acetylation processes can impact various cellular functions, including gene expression and metabolic pathways. This insight opens avenues for exploring acetylursolic acid in metabolic studies and its potential therapeutic applications in metabolic disorders (Hirschey & Zhao, 2015).

Biomedical Applications of Hyaluronic Acid Modification

The modification of hyaluronic acid, which contains N-acetyl-d-glucosamine, a component structurally related to acetylursolic acid, has shown wide-ranging biomedical applications. Understanding the modification processes, including acetylation, can guide the development of advanced biomaterials for medical use, such as in drug delivery systems and tissue regeneration (Kogan et al., 2006).

Glucuronidation of Salicylic Acid Metabolites

The process of glucuronidation, which involves acetyl derivatives like acetylsalicylic acid, provides insights into drug metabolism and detoxification pathways. This knowledge can be applied to understand how acetylursolic acid undergoes metabolic transformations in the body, which is crucial for its pharmacokinetic profiling (Kuehl et al., 2006).

properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFUCJXOLZAQNH-OTMOLZNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994595
Record name 3-(Acetyloxy)urs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ursolic acid acetate

CAS RN

7372-30-7
Record name 3-O-Acetylursolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7372-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetyloxy)urs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylursolic acid
Reactant of Route 2
Reactant of Route 2
Acetylursolic acid
Reactant of Route 3
Reactant of Route 3
Acetylursolic acid
Reactant of Route 4
Reactant of Route 4
Acetylursolic acid
Reactant of Route 5
Acetylursolic acid
Reactant of Route 6
Acetylursolic acid

Citations

For This Compound
317
Citations
A AlQathama, L Shao, A Bader, P Khondkar, S Gibbons… - Biomolecules, 2020 - mdpi.com
… Ursolic acid and 3-O-acetylursolic acid have shown similar GI 50 on A375 cells (26 µM vs. 32 … In summary, 3-O-acetylursolic acid maintains the potency and overall apoptotic mechanism …
Number of citations: 8 www.mdpi.com
ES Ewen, FS Spring - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… In our hands oxidation of acetylursolic acid with chromic anhydride gives ketoacetylursolic … In addition to ketoacetylursolic acid, oxidation of acetylursolic acid gives a neutral fraction …
Number of citations: 5 pubs.rsc.org
SCB Gnoatto, S Susplugas, L Dalla Vechia… - Bioorganic & medicinal …, 2008 - Elsevier
… The promising antimalarial activity obtained for this 3-acetylursolic acid (2) (24.93 μM for 2 versus 52.93 μM for 1, Table 1) led us to use this skeleton as our bioactive pharmacophore for …
Number of citations: 73 www.sciencedirect.com
ATC Taketa, E Breitmaier, EP Schenkel - Journal of the Brazilian …, 2004 - SciELO Brasil
… procedures to give ursolic acid (1), acetylursolic acid (2), 23-hydroxyursolic acid (3), 3b-O-aL-… 5,6 and compound 2 turned out to be acetylursolic acid. The 2D NMR experiments H 1 -H 1 …
Number of citations: 113 www.scielo.br
MBC Simelane, A Shonhai, FO Shode, P Smith… - Molecules, 2013 - mdpi.com
… Chemical modification of the ursolic acid (1) to 3β-acetylursolic acid (4) greatly enhanced its … The cytotoxicity of 3β-acetylursolic acid (IC 50 ) to two human cell lines (HEK293 and HepG2…
Number of citations: 46 www.mdpi.com
DD Geng, Y Li, R Zheng, R Wang, B Yang… - Molecular …, 2023 - ASPET
… Our results show that echinocystic acid, ursonic acid, oleanonic acid, demethylzeylasteral, corosolic acid, betulinaldehyde, acetylursolic acid, and α-boswellic acid gradually exert …
Number of citations: 3 molpharm.aspetjournals.org
D Penduka, R Mosa… - Annals of …, 2014 - ann-clinmicrob.biomedcentral.com
… The interactions involving 3β-acetylursolic acid were mainly indifferent with ampicillin, synergistic with neomycin and gentamicin while ranging between synergistic and additive with …
Number of citations: 19 ann-clinmicrob.biomedcentral.com
AA Gohar, GT Maatooq, SR Gadara… - Natural product …, 2013 - Taylor & Francis
… ), ellagic acid (13) and 3-O-acetylursolic acid (14) were isolated and their structure was confirmed … , betulin, ellagic acid and 3-O-acetylursolic acid in addition to the new compound 3,4-…
Number of citations: 25 www.tandfonline.com
MMR de Melo, ELG Oliveira, AJD Silvestre… - The Journal of …, 2012 - Elsevier
… fluxes of ursolic acid and 3-acetylursolic acid that were chosen as key TT acids in the process. … Ursolic acid and 3-acetylursolic acid are the key triterpenoids of our SFE selected for the …
Number of citations: 64 www.sciencedirect.com
WM Bandaranayake, S Karunanayake… - Phytochemistry, 1977 - Elsevier
… a Si gel column with CHCl -C,H, (4:1) gave pure acetylursolic acid mp 288” (C,H,), [c&‘x +60” (… petiolaris also showed the presence of acetylursolic acid, acetyloleanolic acid or a mixture …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.